Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-hydroxy-1-benzothiophene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)7-5-9(12)8-3-4-15-10(8)6-7/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKXYMTWJQZIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CSC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464048 | |
| Record name | ethyl 4-hydroxy-1-benzothiophene-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831222-68-5 | |
| Record name | ethyl 4-hydroxy-1-benzothiophene-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with ethyl thioglycolate in the presence of a base, followed by cyclization to form the benzothiophene ring. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzothiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products:
Oxidation: Formation of 4-oxo-1-benzothiophene-6-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-1-benzothiophene-6-methanol.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate has been investigated for its potential therapeutic properties:
- Anticancer Activity: Studies have shown that benzothiophene derivatives exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further development in anticancer therapies.
- Anti-inflammatory Properties: It has been noted for its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Effects: Research indicates that this compound may possess antimicrobial properties, which could be useful in developing new antibiotics.
Biological Research
The compound is also relevant in biological studies:
- Biochemical Interactions: this compound interacts with various enzymes and proteins, influencing cellular processes such as oxidative stress responses and metabolic pathways.
- Cell Signaling Modulation: It has been shown to affect gene expression related to antioxidant defenses, enhancing cellular resilience against oxidative damage.
Material Science Applications
In addition to its biological applications, this compound is being explored in materials science:
- Organic Semiconductors: Its unique electronic properties make it suitable for use in organic semiconductor applications, potentially leading to advancements in electronic devices .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of growth in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Research evaluating the anti-inflammatory effects showed that this compound reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use as a therapeutic agent in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The benzothiophene ring structure allows for interactions with hydrophobic pockets in proteins, enhancing its activity .
Comparison with Similar Compounds
Key Observations:
Ethyl vs. Methyl Ester: The ethyl ester derivative has a higher molecular weight (222.26 vs. 208.23) due to the longer alkyl chain. Both esters are discontinued by major suppliers (CymitQuimica, Biode), though research-grade samples may still be available via specialized vendors like GLPBIO .
Ester vs. Carboxylic Acid :
- Replacing the ester with a carboxylic acid group (e.g., 1-Benzothiophene-6-carboxylic acid) reduces molecular weight (178.21 vs. 222.26) and introduces acidic functionality, which could enhance hydrogen-bonding interactions in crystallographic studies .
Saturated vs. Aromatic Ring Systems :
- The 7-oxo-tetrahydro derivative features a partially saturated benzothiophene ring and a ketone group, altering electronic properties and reducing aromaticity compared to the fully aromatic ethyl ester .
Research Findings and Implications
- Similar compounds (e.g., pentyl valerate, ethyl levulinate) are synthesized via esterification or transesterification, which may apply here .
- Safety Considerations : Handling protocols for analogs like mthis compound emphasize avoiding inhalation, skin contact, and heat sources, which likely extend to the ethyl derivative .
Availability and Sourcing
Biological Activity
Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a benzothiophene core with hydroxyl and carboxylate functional groups that contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the carboxylate group can engage in ionic interactions, making it a versatile ligand for various biological targets. The compound's structure allows it to fit into hydrophobic pockets of proteins, which is critical for its binding affinity and subsequent biological effects.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
2. Anticancer Activity
The compound has shown promising results in anticancer assays. In a study evaluating the growth inhibition of cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, it inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines effectively .
3. Cholinesterase Inhibition
Recent research has explored the compound's potential as an inhibitor of cholinesterases, enzymes linked to neurodegenerative diseases like Alzheimer's. Inhibitory assays revealed that this compound has significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong activity . This suggests its potential use in developing treatments for cognitive disorders.
Comparative Biological Activity Data
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized the MTT assay to quantify cell proliferation and demonstrated that at concentrations above 10 μM, significant cytotoxic effects were observed, leading to apoptosis as confirmed by flow cytometry analysis .
Case Study 2: Cholinesterase Inhibition
A study investigating the cholinesterase inhibitory properties of several benzothiophene derivatives included this compound. The results indicated that this compound not only inhibited AChE but also exhibited selectivity towards BChE, making it a candidate for further development in Alzheimer's disease therapeutics .
Q & A
Q. What are the most reliable synthetic routes for Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate, and how can reaction conditions be optimized?
The synthesis of benzothiophene derivatives often involves cyclization or condensation reactions. For example, Michael addition of ethyl acetoacetate to chalcones in the presence of NaOH in ethanol under reflux (8–12 hours) is a common method for analogous compounds . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting catalyst concentration (e.g., 10% NaOH), and controlling temperature to minimize side products. Solvent choice (e.g., absolute ethanol) is critical for solubility and yield.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for determining bond lengths, angles, and ring puckering parameters .
- NMR/FT-IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and aromatic protons in benzothiophene rings.
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.
Q. How can researchers address low crystallinity during X-ray diffraction analysis?
Recrystallization in a solvent system with slow evaporation (e.g., ethanol/water mixtures) improves crystal quality. If disorder persists (common in flexible substituents), refine occupancy ratios using SHELXL and model alternative conformations .
Advanced Research Questions
Q. How do ring puckering parameters and conformational disorder influence structural interpretations of benzothiophene derivatives?
Cremer-Pople puckering coordinates (Q, θ, φ) quantify deviations from planarity in heterocyclic rings. For example, cyclohexene derivatives exhibit envelope, half-chair, or screw-boat conformations depending on substituent steric effects . Disorder in asymmetric units (e.g., occupancy ratios of 0.684:0.316 in molecule A ) requires multi-conformation modeling and validation via R-factor convergence in SHELXL .
Q. What methodologies resolve contradictions in crystallographic data, such as bond-length outliers or anomalous thermal parameters?
- Validation tools : Use checkCIF/PLATON to identify geometric outliers (e.g., bond lengths deviating >3σ from averages) .
- Thermal motion analysis : High displacement parameters (Ueq) may indicate static disorder or dynamic motion. Refine anisotropic displacement parameters for non-H atoms.
- Hydrogen bonding/π-stacking : Weak interactions (e.g., C–H···O) stabilize packing but may complicate refinement; include these in the model .
Q. How can synthetic pathways be tailored to improve regioselectivity in benzothiophene carboxylate derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., halogens) at specific positions direct cyclization. For example, 4-chlorophenyl/4-fluorophenyl groups in analogous compounds enhance regioselectivity during Michael addition .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may promote selective cyclization.
- Computational modeling : DFT calculations predict transition states and regiochemical outcomes.
Q. What strategies mitigate challenges in reproducing published synthetic yields or crystallographic data?
- Reaction monitoring : Use in-situ techniques (e.g., Raman spectroscopy) to track intermediates.
- Data transparency : Cross-validate crystallographic datasets (e.g., via CCDC deposition) and report refinement details (R1/wR2, Flack parameter) .
- Batch variability : Control humidity/temperature during crystallization; document solvent purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
